trans-2-Oxohept-3-enedioic acid
Description
trans-2-Oxohept-3-enedioic acid is a seven-carbon α-keto dicarboxylic acid characterized by a trans-configuration double bond at the 3-position and a ketone group at C2. Its structure (HOOC-C(=O)-CH₂-CH₂-CH=CH-COOH) combines electron-withdrawing groups (carboxylic acids and ketone) with a conjugated trans-alkene system. This arrangement enhances acidity and reactivity, making it relevant in organic synthesis and biochemical pathways.
Properties
Molecular Formula |
C7H8O5 |
|---|---|
Molecular Weight |
172.13 g/mol |
IUPAC Name |
(E)-2-oxohept-3-enedioic acid |
InChI |
InChI=1S/C7H8O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1,3H,2,4H2,(H,9,10)(H,11,12)/b3-1+ |
InChI Key |
HYVSZVZMTYIHKF-HNQUOIGGSA-N |
SMILES |
C(CC(=O)O)C=CC(=O)C(=O)O |
Isomeric SMILES |
C(CC(=O)O)/C=C/C(=O)C(=O)O |
Canonical SMILES |
C(CC(=O)O)C=CC(=O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is differentiated from similar dicarboxylic acids by chain length, functional groups, and stereochemistry:
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations :
- Acidity : The ketone group in this compound lowers the pKa of adjacent carboxylic acids compared to fumaric acid (~3.0 vs. ~2.5), enhancing ionization in aqueous media .
- Solubility : The longer carbon chain reduces water solubility relative to 2-Oxoadipic acid, while the aromatic substituents in the benzoic acid derivative further decrease solubility .
- Thermal Stability : Fumaric acid’s rigid trans configuration contributes to its exceptionally high melting point (299–300°C), whereas the target compound’s flexible chain likely reduces thermal stability .
Toxicological Considerations
Limited toxicological data exist for this compound. However, 2-Oxoadipic acid’s incomplete toxicity profile suggests caution in handling similar α-keto acids. Fumaric acid, by contrast, is GRAS (Generally Recognized as Safe) in food applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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